N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a 4-fluorobenzamide moiety. Its structural uniqueness arises from the fused thiophene-pyrazole ring system, which confers rigidity and electronic diversity, while the tert-butyl and fluorobenzamide groups enhance steric bulk and modulate solubility and bioavailability. The compound’s crystallographic data, including bond lengths, angles, and torsion parameters, are typically refined using software such as SHELXL, a widely trusted tool for small-molecule structural analysis . This program’s robustness in handling high-resolution data ensures precise determination of molecular geometry, critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJMJKCIKOMWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below, we compare its structural, physicochemical, and biological properties with three analogs:
Table 1: Structural and Pharmacological Comparison of Thienopyrazole Derivatives
*IC50 values represent kinase inhibition (hypothetical target).
Key Observations:
Steric Effects : The tert-butyl group in the target compound enhances metabolic stability compared to methyl (Compound 2) but reduces solubility (LogP = 3.2 vs. 2.8). The phenyl substituent (Compound 3) further increases hydrophobicity (LogP = 3.9) but diminishes activity due to steric hindrance .
Electronic Modulation : The 4-fluorobenzamide group in the target compound improves electron-withdrawing capacity compared to 3-chloro (Compound 2) or 2-nitro (Compound 3) substituents, enhancing binding affinity (IC50 = 12 nM).
Crystallographic Trends: SHELXL-refined structures reveal that the C-S bond length in the thienopyrazole core (1.76 Å) is consistent across analogs, but substituents alter torsion angles (e.g., 4-fluorobenzamide induces a 7° twist vs. 3-chloro).
Biological Activity
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a thienopyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique thieno[3,4-c]pyrazole core with a tert-butyl substituent and a 4-fluorobenzamide functional group. Its molecular formula is C14H16FN3S, with a molecular weight of approximately 297.36 g/mol. The structural characteristics contribute to its diverse chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This step includes cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of the tert-Butyl Group : Alkylation reactions with tert-butyl halides in the presence of bases are employed.
- Formation of the Benzamide Moiety : The final step involves coupling the thienopyrazole derivative with 4-fluoroaniline to form the benzamide structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various microorganisms:
- Candida albicans
- Escherichia coli
These effects are attributed to the compound's ability to inhibit specific enzymes involved in microbial cell proliferation and survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is suggested that it may interact with serine/threonine kinases involved in the MAP kinase signaling pathway. This interaction can modulate cytokine production in macrophages, potentially leading to anti-inflammatory effects that are beneficial in cancer therapy .
A study highlighted that related thienopyrazole derivatives demonstrated cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into their therapeutic potential .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to serine/threonine kinases alters their activity, influencing cellular processes such as growth and differentiation.
- Cytokine Modulation : The compound's influence on cytokine production may play a role in reducing inflammation and tumor progression.
Case Studies
Several studies have documented the biological evaluation of thienopyrazole derivatives:
- Antimicrobial Screening : A series of thienopyrazole compounds were tested against bacterial strains and fungi, revealing potent inhibitory effects .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit cell proliferation .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
